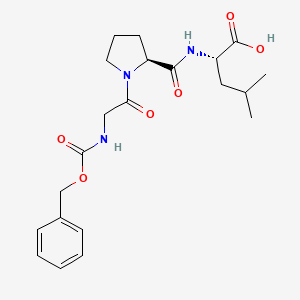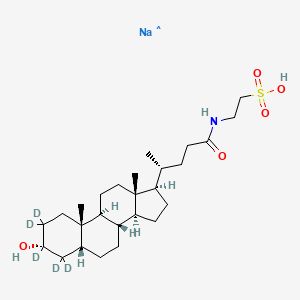
Taurolithocholic Acid-d5 (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taurolithocholic Acid-d5 (sodium salt) is a deuterated form of taurolithocholic acid, which is a taurine-conjugated bile acid. This compound is primarily used as an internal standard for the quantification of taurolithocholic acid by gas chromatography or liquid chromatography-mass spectrometry . It is a significant compound in biochemical research due to its role in studying bile acid metabolism and its effects on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Taurolithocholic Acid-d5 (sodium salt) involves the deuteration of taurolithocholic acid. The process typically includes the following steps:
Taurine Conjugation: The conjugation of the deuterated lithocholic acid with taurine.
Sodium Salt Formation: The final step involves the conversion of the conjugated product into its sodium salt form.
Industrial Production Methods: Industrial production of Taurolithocholic Acid-d5 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Taurolithocholic Acid-d5 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Taurolithocholic Acid-d5 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of bile acids.
Biology: Plays a role in studying bile acid metabolism and its effects on cellular processes.
Medicine: Used in research related to liver diseases, particularly cholestasis, to understand the mechanisms of bile acid-induced liver injury.
Industry: Employed in the development of pharmaceuticals and in the study of drug metabolism.
Wirkmechanismus
The mechanism of action of Taurolithocholic Acid-d5 (sodium salt) involves its interaction with cellular pathways related to bile acid metabolism. It acts as a potent cholestatic agent and a calcium ion agonist. The compound increases the activity of caspase-3 and caspase-7 in hepatocytes, leading to apoptosis. It also modulates protein kinase C activity, which plays a role in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Taurocholic Acid Sodium Salt
- Sodium Taurochenodeoxycholate
- Sodium Tauroursodeoxycholate
- Sodium Taurodeoxycholate Hydrate
- Taurolithocholic Acid 3-Sulfate Disodium Salt
Comparison: Taurolithocholic Acid-d5 (sodium salt) is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Compared to other similar compounds, it has specific applications in studying bile acid metabolism and its effects on liver cells. Its role as a calcium ion agonist and its ability to induce apoptosis in hepatocytes further distinguish it from other bile acids .
Eigenschaften
Molekularformel |
C26H45NNaO5S |
|---|---|
Molekulargewicht |
511.7 g/mol |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i10D2,16D2,19D; |
InChI-Schlüssel |
YWXCPBUMOMIAJB-CQRAWABASA-N |
Isomerische SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O.[Na] |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


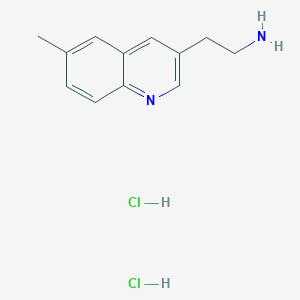
![Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12428701.png)
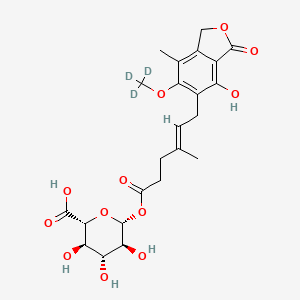
![2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B12428710.png)
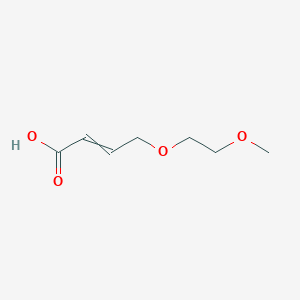
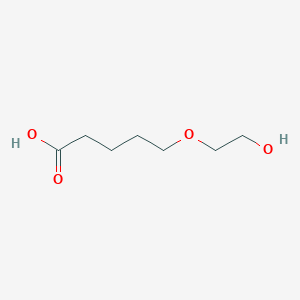
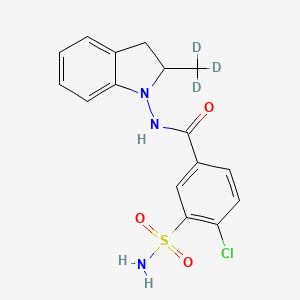
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
aniline](/img/structure/B12428747.png)
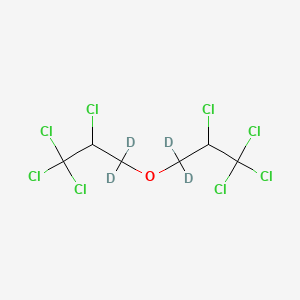
![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
